141171-54-2
Description
Based on inventory records (), it is listed with a stock of 948.7 g and an assay purity of 99.6%.
Properties
CAS No. |
141171-54-2 |
|---|---|
Molecular Formula |
C₇₂H₁₁₀N₁₉O₃₃P₃ |
Molecular Weight |
1862.67 |
sequence |
One Letter Code: TRDI-pTyr-ETD-pTyr-pTyr-RK |
Origin of Product |
United States |
Preparation Methods
The preparation of [pTyr1146][pTyr1150][pTyr1151]Insulin Receptor (1142-1153) involves custom peptide synthesis. The sequence of the peptide is Thr-Arg-Asp-Ile-{pTyr}-Glu-Thr-Asp-{pTyr}-{pTyr}-Arg-Lys . The synthetic route typically involves solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Chemical Reactions Analysis
[pTyr1146][pTyr1150][pTyr1151]Insulin Receptor (1142-1153) undergoes various chemical reactions, including phosphorylation and dephosphorylation. These reactions are crucial for its role as a substrate for insulin receptor tyrosine kinase. Common reagents used in these reactions include adenosine triphosphate (ATP) for phosphorylation and phosphatases for dephosphorylation . The major products formed from these reactions are phosphorylated and dephosphorylated peptides, respectively .
Scientific Research Applications
This compound has several scientific research applications. It is primarily used in studies related to insulin signaling and diabetes research. By acting as a substrate for insulin receptor tyrosine kinase, it helps researchers understand the molecular mechanisms of insulin action and the regulation of glucose metabolism . Additionally, it is used in the development of therapeutic agents targeting insulin receptors and in the study of cancer cell migration .
Mechanism of Action
The mechanism of action of [pTyr1146][pTyr1150][pTyr1151]Insulin Receptor (1142-1153) involves its binding to the insulin receptor and subsequent phosphorylation by insulin receptor tyrosine kinase. This phosphorylation event triggers a cascade of downstream signaling pathways that regulate various cellular processes, including glucose uptake, cell growth, and differentiation . The molecular targets involved in this process include the insulin receptor and various downstream signaling proteins such as insulin receptor substrate (IRS) proteins .
Comparison with Similar Compounds
Research Findings and Limitations
Data Gaps : Structural elucidation and mechanistic studies for 141171-54-2 are absent in the provided evidence, limiting direct comparisons.
Bioactivity : While analogs like 64175-51-5 show CYP1A2 inhibition, 141171-54-2’s pharmacological profile remains unverified .
Synthesis Scalability : High-purity yields in analogs (e.g., 99.6% assay) suggest scalable industrial production, but reaction specifics for 141171-54-2 require validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
